molecular formula C21H27N5O4 B4520500 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B4520500
M. Wt: 413.5 g/mol
InChI Key: SCMWSWYBXYVQBE-UHFFFAOYSA-N
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Description

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, a morpholine ring, and a pyridazinone core. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The morpholine ring is then incorporated, and the final step involves the formation of the pyridazinone core. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the activation or inhibition of G-protein-coupled receptor signaling, which can affect neurotransmitter release, smooth muscle contraction, and other cellular responses .

Comparison with Similar Compounds

Similar compounds include other arylpiperazine derivatives such as trazodone, naftopidil, and urapidil. These compounds share structural similarities with 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one but differ in their specific substituents and pharmacological profiles. The uniqueness of this compound lies in its combination of a methoxyphenyl group, a morpholine ring, and a pyridazinone core, which contribute to its distinct chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-29-18-5-3-2-4-17(18)23-8-10-25(11-9-23)21(28)16-26-20(27)7-6-19(22-26)24-12-14-30-15-13-24/h2-7H,8-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMWSWYBXYVQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
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2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
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2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
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2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
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2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
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2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

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